4-(4-TERT-BUTYLPHENYL)-6-[(3-FLUOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
Description
4-(4-TERT-BUTYLPHENYL)-6-[(3-FLUOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a tert-butylphenyl group, a fluorophenylamino group, a methylthio group, and a carbonitrile group attached to a pyrimidine ring
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-6-(3-fluoroanilino)-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4S/c1-22(2,3)15-10-8-14(9-11-15)19-18(13-24)20(27-21(26-19)28-4)25-17-7-5-6-16(23)12-17/h5-12H,1-4H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRFHBVWVMEIRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NC3=CC(=CC=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-TERT-BUTYLPHENYL)-6-[(3-FLUOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Tert-butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable electrophile.
Amination with Fluorophenylamine: The fluorophenylamino group can be introduced through a nucleophilic substitution reaction using 3-fluoroaniline.
Methylthio Group Addition: The methylthio group can be added via a thiolation reaction using a methylthiolating agent such as methylthiol chloride.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using a suitable cyanating agent such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenylamino group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-TERT-BUTYLPHENYL)-6-[(3-FLUOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 4-(4-TERT-BUTYLPHENYL)-6-[(3-FLUOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorophenylamino group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The tert-butylphenyl group can increase the compound’s stability and solubility, while the methylthio group can participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
4-(4-Tert-butylphenyl)-6-[(3-chlorophenyl)amino]-2-(methylthio)pyrimidine-5-carbonitrile: Similar structure but with a chlorine atom instead of fluorine.
4-(4-Tert-butylphenyl)-6-[(3-bromophenyl)amino]-2-(methylthio)pyrimidine-5-carbonitrile: Similar structure but with a bromine atom instead of fluorine.
4-(4-Tert-butylphenyl)-6-[(3-iodophenyl)amino]-2-(methylthio)pyrimidine-5-carbonitrile: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(4-TERT-BUTYLPHENYL)-6-[(3-FLUOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE can enhance its binding affinity and specificity towards certain molecular targets compared to its halogenated analogs. Fluorine’s unique electronic properties can also influence the compound’s reactivity and stability.
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